Pentoxifylline-4',4',6',6',6'-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentoxifylline-4’,4’,6’,6’,6’-D5 is a deuterium-labeled derivative of Pentoxifylline. Pentoxifylline is a methylxanthine derivative known for its hemorheological properties, meaning it can improve blood flow by reducing blood viscosity and enhancing erythrocyte flexibility . The deuterium labeling in Pentoxifylline-4’,4’,6’,6’,6’-D5 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxifylline-4’,4’,6’,6’,6’-D5 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Pentoxifylline-4’,4’,6’,6’,6’-D5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Pentoxifylline-4’,4’,6’,6’,6’-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pentoxifylline-4’,4’,6’,6’,6’-D5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Pentoxifylline.
Biology: Helps in understanding the biological effects of Pentoxifylline at the molecular level.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Pentoxifylline in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
Pentoxifylline-4’,4’,6’,6’,6’-D5 exerts its effects by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including improved blood flow, reduced inflammation, and enhanced immune response. The molecular targets include erythrocytes, leukocytes, and endothelial cells .
Comparison with Similar Compounds
Similar Compounds
Pentoxifylline: The non-deuterated form with similar pharmacological properties.
Theophylline: Another methylxanthine derivative with bronchodilator effects.
Caffeine: A well-known stimulant with similar structural features.
Uniqueness
Pentoxifylline-4’,4’,6’,6’,6’-D5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies .
Properties
Molecular Formula |
C13H18N4O3 |
---|---|
Molecular Weight |
283.34 g/mol |
IUPAC Name |
3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2 |
InChI Key |
BYPFEZZEUUWMEJ-YRYIGFSMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.